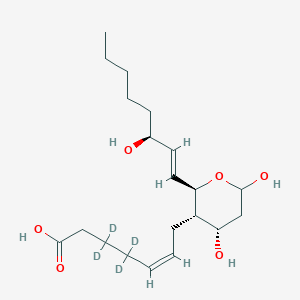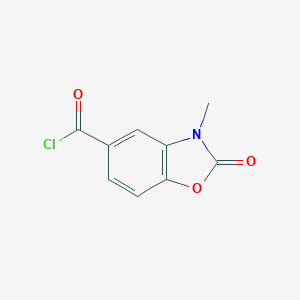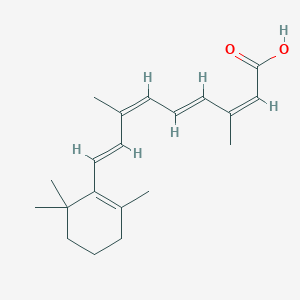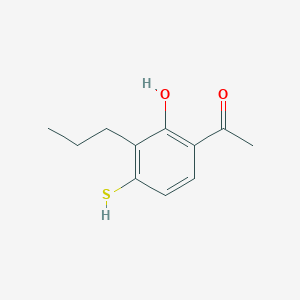
Thromboxan B2-d4
Übersicht
Beschreibung
Thromboxane B2-d4 is a deuterated form of thromboxane B2, which is a stable, biologically inactive metabolite of thromboxane A2. Thromboxane A2 is a chemically unstable lipid mediator involved in various physiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . Thromboxane B2-d4 is primarily used as an internal standard for the quantification of thromboxane B2 in various analytical applications .
Wissenschaftliche Forschungsanwendungen
Thromboxane B2-d4 is widely used in scientific research due to its role as an internal standard for the quantification of thromboxane B2. Its applications include:
Chemistry: Used in mass spectrometry and other analytical techniques to accurately measure thromboxane B2 levels.
Biology: Helps in studying the biosynthesis and metabolism of thromboxane A2 and its role in various biological processes.
Medicine: Used in clinical research to investigate the role of thromboxane A2 in diseases such as cardiovascular disorders, inflammation, and cancer.
Industry: Employed in the development of pharmaceuticals and other products targeting thromboxane pathways
Wirkmechanismus
Target of Action
Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .
Mode of Action
TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .
Biochemical Pathways
The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Result of Action
The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Action Environment
The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .
Biochemische Analyse
Biochemical Properties
Thromboxane B2-d4 is involved in several biochemical reactions. It is a major derivative of arachidonic acid via the cyclooxygenase (COX)-1 pathway . It interacts with various enzymes and proteins, particularly COX-1, which plays a crucial role in its biosynthesis .
Cellular Effects
Thromboxane B2-d4 itself does not directly influence cell function, as it is an inactive metabolite of Thromboxane A2 . Its precursor, Thromboxane A2, plays a significant role in promoting platelet aggregation, vasoconstriction, and proliferation .
Molecular Mechanism
The molecular mechanism of Thromboxane B2-d4 is closely tied to its precursor, Thromboxane A2. Thromboxane A2 is synthesized via the COX-1 pathway and released by activated platelets . Thromboxane B2-d4 is then formed from the non-enzymatic hydrolysis of Thromboxane A2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thromboxane B2-d4 can change over time. For instance, it has been observed that the synthesis and release of Thromboxane A2, from which Thromboxane B2-d4 is derived, can be time-dependent .
Metabolic Pathways
Thromboxane B2-d4 is involved in the metabolic pathway of Thromboxane A2. It is formed from the non-enzymatic hydrolysis of Thromboxane A2, which is synthesized via the COX-1 pathway .
Transport and Distribution
It is known that Thromboxane A2, the precursor of Thromboxane B2-d4, functions primarily as an autocrine or paracrine mediator in the tissues surrounding its site of production .
Vorbereitungsmethoden
The synthesis of thromboxane B2-d4 involves the incorporation of deuterium atoms into the thromboxane B2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for thromboxane B2-d4 are not widely documented in the literature. it is known that the compound is available in high purity (≥99% deuterated forms) and is typically formulated as a solution in methyl acetate .
Analyse Chemischer Reaktionen
Thromboxane B2-d4, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: Thromboxane B2 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert thromboxane B2 into other related compounds.
Substitution: Substitution reactions can occur at specific positions on the thromboxane B2 molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Thromboxane B2-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include:
Thromboxane B2: The non-deuterated form, which is also a stable metabolite of thromboxane A2.
11-dehydro-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for platelet activation.
2,3-dinor-thromboxane B2: A systemic metabolite of thromboxane A2, reflecting its secretion
Thromboxane B2-d4’s deuterated form provides enhanced stability and accuracy in quantification, making it a valuable tool in research and clinical studies.
Eigenschaften
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-LCGOHBJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?
A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[a,l]pyrene](/img/structure/B127179.png)







![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)


